molecular formula C6H8ClN3 B3105636 (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride CAS No. 154312-75-1

(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride

Cat. No. B3105636
CAS RN: 154312-75-1
M. Wt: 157.60
InChI Key: ACVJRUOQZWZKAV-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride” is a chemical compound with the molecular formula C6H8ClN3. It is a solid substance . This compound belongs to the class of organic compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.Cn1cncc1CC#N . The InChI representation is 1S/C6H7N3.ClH/c1-9-5-8-4-6 (9)2-3-7;/h4-5H,2H2,1H3;1H .

Scientific Research Applications

Novel Metal-based Chemotherapy Against Tropical Diseases

Research by Navarro et al. (2000) explores the preparation of copper complexes with imidazole derivatives for potential chemotherapy applications against tropical diseases. These complexes were characterized by various spectroscopic methods and X-ray crystallography, demonstrating their potential as a novel metal-based chemotherapy strategy (Navarro et al., 2000).

Synthesis of Imidazo[4,5-d]pyridines

Zaki and Proença (2007) reported on the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones from 1-aryl-5-amino-4-cyanoformimidoyl imidazoles reacting with acyl and sulfonyl acetonitriles. This research demonstrates a methodology for creating structures that could have various applications, including in the development of new pharmaceuticals (Zaki & Proença, 2007).

Fluorescent Probes for Mercury Ion Detection

Shao et al. (2011) developed 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines as efficient fluorescent probes for mercury ion detection. This research has significant implications for environmental monitoring and the development of sensors for toxic metals (Shao et al., 2011).

Oligonucleotide Synthesis Activator

Eleuteri et al. (2000) introduced a new activator, Pyridinium trifluoroacetate/N-methyl imidazole, for the coupling of phosphoramidites during oligonucleotide synthesis. This work provides a safer, less moisture-sensitive, and more efficient alternative for oligonucleotide synthesis compared to traditional methods (Eleuteri et al., 2000).

Safety and Hazards

“(1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(3-methylimidazol-4-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVJRUOQZWZKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41065-01-4
Record name (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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